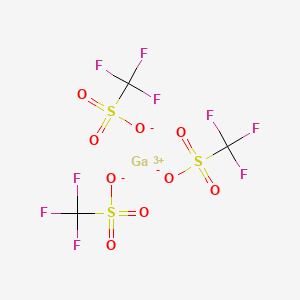

三氟甲磺酸镓(III)

描述

Gallium(III) trifluoromethanesulfonate, also known as gallium triflate, is a Lewis acid catalyst that has been extensively studied for its application in various organic transformations. It is known for its high selectivity, turnover frequency, and stability in aqueous media, making it a sustainable catalyst for green chemistry .

Synthesis Analysis

Gallium triflate can be synthesized from gallium metal or gallium chloride in excess trifluoromethanesulfonic acid under reflux conditions. This synthesis is straightforward and yields a catalyst that is water-tolerant, soluble, and requires low catalyst loading for driving acid-catalyzed reactions . Additionally, subvalent gallium triflates have been prepared by reacting GaCp* with trifluoromethanesulfonic acid, which can serve as precursors for gallium cluster compounds .

Molecular Structure Analysis

The molecular structure of gallium triflate has been characterized in various studies. For instance, gallium(III) tetraphenylporphyrinates with anionic sulfur ligands have been prepared, serving as structural models for iron(III) heme sites with sulfur coordination. These compounds exhibit stability towards reduction, allowing for detailed investigation of their solid-state structures . Furthermore, the crystal structure of a methylsulfonato-(octaethylporphyrinato)-gallium(III) complex has been determined, revealing a five-coordinated gallium atom .

Chemical Reactions Analysis

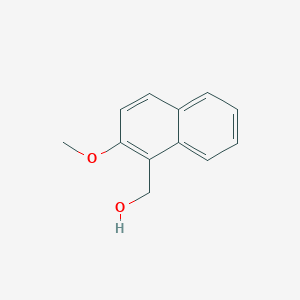

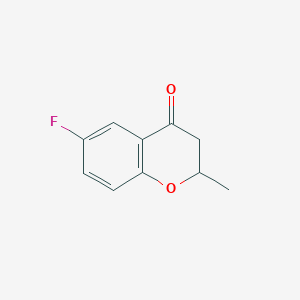

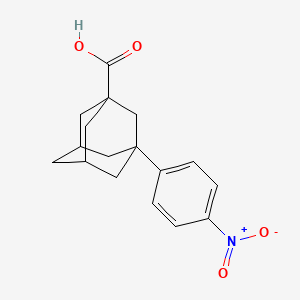

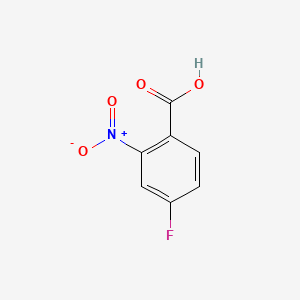

Gallium triflate has been employed as a catalyst in a variety of chemical reactions. It catalyzes the regioselective rearrangement of 2-substituted vinylepoxides into unsaturated carbonyl compounds with high selectivity . It also promotes the ring opening of epoxides to form beta-hydroxy sulfides and sulfoxides under solvent-free conditions or in water, respectively . In Friedel-Crafts reactions, gallium triflate facilitates the adamantylation and isopropylation of aromatics, as well as acylation and benzoylation, with the ability to be recovered and reused without loss of activity .

Physical and Chemical Properties Analysis

Gallium triflate is notable for its water tolerance and reusability as a Lewis acid catalyst. It has been shown to catalyze reactions with high chemo- and regioselectivity, yielding high product yields. Its stability in water allows for the exploration of substrates and the development of new synthetic protocols in aqueous media, which is beneficial for reducing hazardous waste from organic solvents . The compound also reacts with trimethylamine, forming adducts of variable composition .

科研应用

弗里德尔-克拉夫茨反应中的催化剂

三氟甲磺酸镓(III)在弗里德尔-克拉夫茨烷基化和酰化反应中被使用。其显著特点包括作为甲基化甲苯的优秀催化剂,即使在水存在的情况下也具有操作效率,以及可回收性而不会丧失活性。这种环保特性在可持续和绿色化学领域中具有重要意义(Prakash et al., 2003)。

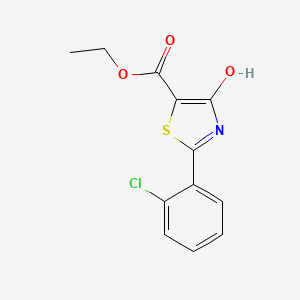

多功能路易斯酸催化剂

三氟甲磺酸镓(III)以其在各种酸催化反应中作为路易斯酸催化剂的多功能性而闻名,包括弗里德尔-克拉夫茨烷基化和羟基烷基化。其耐水性、低催化剂负载要求、高选择性、稳定性和可回收性使其成为可持续合成过程中的首选候选者,特别是在合成生物活性杂环化合物方面(Prakash et al., 2012)。

结构研究

在结构化学中,通过扩展X射线吸收精细结构(EXAFS)光谱技术研究了溶剂化的镓(III)离子。这项研究揭示了镓(III)化合物的配位和分子结构,有助于更深入地了解镓化学(Topel et al., 2011)。

与血清蛋白的相互作用

对于调查性抗癌镓(III)药物,如三(8-喹啉酮)镓(III),研究集中在其与血清蛋白的相互作用和在组织中的分布模式上。这样的研究对于理解基于镓的化合物的药效学和潜在治疗应用至关重要(Hummer et al., 2012)。

抗癌药物开发

镓(III)配合物已被表征为抑制肿瘤生长的潜力。对其溶解度、稳定性、亲脂性和与血清蛋白的结合进行检查对于开发有效的抗癌药物至关重要(Rudnev et al., 2006)。

芳香族化合物的羟基烷基化

三氟甲磺酸镓(III)已被用作超酸催化的弗里德尔-克拉夫茨芳香族羟基烷基化的催化剂,使用三氟丙酮酸乙酯。这展示了它在合成莫舍酸类似物中的作用,为有机合成领域做出了贡献(Prakash et al., 2003)。

Safety And Hazards

性质

IUPAC Name |

gallium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Ga/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLXNPRUOXPBII-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F9GaO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370051 | |

| Record name | GALLIUM(III) TRIFLUOROMETHANESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gallium(III) trifluoromethanesulfonate | |

CAS RN |

74974-60-0 | |

| Record name | GALLIUM(III) TRIFLUOROMETHANESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gallium(III) trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

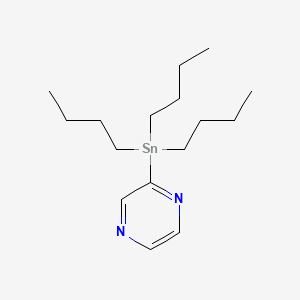

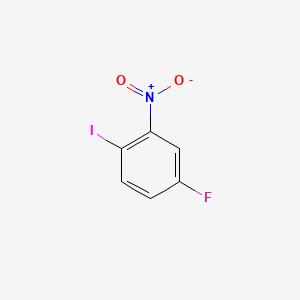

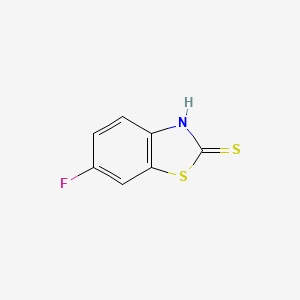

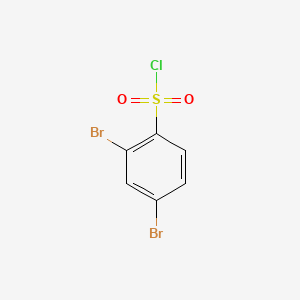

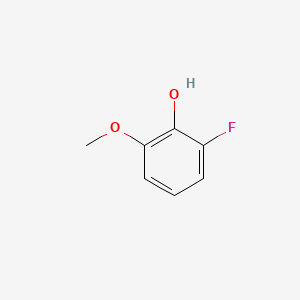

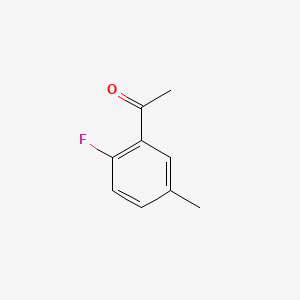

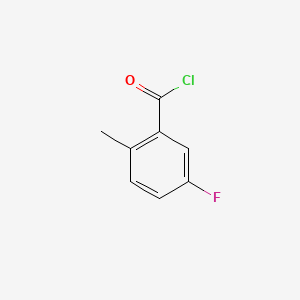

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。